molecular formula C6H12ClNO B1483061 1-Cyclopropylazetidin-3-ol hydrochloride CAS No. 2098127-27-4

1-Cyclopropylazetidin-3-ol hydrochloride

Cat. No.: B1483061
CAS No.: 2098127-27-4
M. Wt: 149.62 g/mol
InChI Key: YCEIZDFGWAQNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylazetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs microwave irradiation techniques to enhance reaction efficiency and yield. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylazetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction could produce azetidine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-Cyclopropylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

1-cyclopropylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-7(4-6)5-1-2-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEIZDFGWAQNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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